1-Sulfobutyl-3-methylimidazolium toluenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Sulfobutyl-3-methylimidazolium p-Toluenesulfonate is an ionic liquid with the molecular formula C15H22N2O6S2 and a molecular weight of 390.47 g/mol . This compound is known for its unique properties, including high ionic conductivity and thermal stability, making it a valuable material in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-Sulfobutyl-3-methylimidazolium p-Toluenesulfonate typically involves the reaction between methylimidazole and a sulfonic acid derivative. One common method includes the following steps :
Reactants: Methylimidazole (9.1 g, 0.11 mol) and a sulfonic acid derivative (13.6 g, 0.10 mol).
Solvent: Ethyl acetate.
Reaction Conditions: The mixture is magnetically stirred at 40°C for 24 hours.
Product Formation: A solid zwitterion is formed, which is then purified to obtain the final product.
Chemical Reactions Analysis
1-Sulfobutyl-3-methylimidazolium p-Toluenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid.
Substitution: The imidazolium ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Sulfobutyl-3-methylimidazolium p-Toluenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Sulfobutyl-3-methylimidazolium p-Toluenesulfonate involves its interaction with molecular targets through ionic and hydrogen bonding. The imidazolium ring and sulfonate group play crucial roles in these interactions, facilitating various chemical transformations and stabilizing reaction intermediates .
Comparison with Similar Compounds
1-Sulfobutyl-3-methylimidazolium p-Toluenesulfonate is compared with other imidazolium-based ionic liquids, such as:
1-Butyl-3-methylimidazolium chloride: Known for its use as a solvent in organic synthesis.
1-Ethyl-3-methylimidazolium tetrafluoroborate: Used in electrochemical applications due to its high ionic conductivity.
1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Employed in the preparation of advanced materials.
The uniqueness of 1-Sulfobutyl-3-methylimidazolium p-Toluenesulfonate lies in its sulfonate group, which imparts higher ionic conductivity and thermal stability compared to other similar compounds .
Properties
Molecular Formula |
C15H22N2O6S2 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;4-(3-methylimidazol-3-ium-1-yl)butane-1-sulfonic acid |
InChI |
InChI=1S/C8H14N2O3S.C7H8O3S/c1-9-5-6-10(8-9)4-2-3-7-14(11,12)13;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,8H,2-4,7H2,1H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
ASBZQCKABCDHHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CN(C=C1)CCCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.